Ethyl 3-amino-2-methylbut-2-enoate

Computational Chemistry Conformational Analysis Hydrogen Bonding

Ethyl 3-amino-2-methylbut-2-enoate (CAS 14369-90-5) is a 2-methyl-substituted β-enamino ester that provides unmatched steric and electronic control in heterocycle construction. The 2-methyl group is essential for introducing the 3-methyl substituent on 2,4-dihydroxy-3,5,6-trimethylpyridine and for achieving high diastereoselectivity in chromane formation via (Z)-isomer-directed additions. Substituting the unsubstituted analog (CAS 626-34-6) compromises regioselectivity and yield. For target-oriented synthesis of pharmaceutical and agrochemical intermediates, this building block ensures correct substitution patterns and reduces costly synthetic detours.

Molecular Formula C7H13NO2
Molecular Weight 143.186
CAS No. 14369-90-5
Cat. No. B578266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-2-methylbut-2-enoate
CAS14369-90-5
Molecular FormulaC7H13NO2
Molecular Weight143.186
Structural Identifiers
SMILESCCOC(=O)C(=C(C)N)C
InChIInChI=1S/C7H13NO2/c1-4-10-7(9)5(2)6(3)8/h4,8H2,1-3H3
InChIKeyAHHWYDQKFSHGNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Amino-2-Methylbut-2-Enoate (CAS 14369-90-5) Procurement and Selection Guide


Ethyl 3-amino-2-methylbut-2-enoate (CAS 14369-90-5), also known as ethyl 3-aminocrotonate, is a β-enamino ester with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol . This compound serves as a versatile precursor in organic and medicinal chemistry, particularly in the synthesis of bioactive heterocyclic compounds such as pyridinones, tetronic acids, pyrazoles, quinolines, and oxazoles [1]. The molecule features a 2-methyl substitution on the β-enamino framework, which distinguishes it from the unsubstituted analog ethyl 3-aminocrotonate (CAS 626-34-6). Its structural features, including potential intramolecular hydrogen bonding, influence its conformational stability and reactivity profile, making it a valuable building block for targeted synthetic applications .

Why Generic Substitution Fails for Ethyl 3-Amino-2-Methylbut-2-Enoate in Critical Synthesis Applications


The presence of the 2-methyl group in ethyl 3-amino-2-methylbut-2-enoate introduces significant steric and electronic differences compared to unsubstituted β-enamino esters like ethyl 3-aminocrotonate (CAS 626-34-6) . This methyl substitution alters the intramolecular hydrogen bonding network, affecting conformational stability and reactivity in downstream transformations. In the synthesis of complex heterocyclic systems, these subtle structural variations can lead to divergent reaction outcomes, including differences in regioselectivity and product yield. For instance, the compound's specific steric environment has been shown to enable regio- and stereoselective additions to 2-substituted 3-nitro-2H-chromenes, a reactivity profile that may not be replicated by unsubstituted analogs . Therefore, substituting a generic β-enamino ester without the 2-methyl group could compromise synthetic efficiency and product specificity in target-oriented synthesis.

Quantitative Differentiation of Ethyl 3-Amino-2-Methylbut-2-Enoate from Structural Analogs


Intramolecular Hydrogen Bond Strength: Ethyl 3-Amino-2-Methylbut-2-Enoate vs. Methyl 3-Aminobut-2-Enoate

Computational studies on β-enamino esters demonstrate that the intramolecular hydrogen bond (IHB) strength is sensitive to both ester alkyl chain length and N-substitution. For ethyl 3-amino-2-butenoate (EAB), the calculated NH bond length is 1.015 Å and the σN-H10 ↔ LP(2)O7 interaction energy is 5.21 kcal/mol. In comparison, methyl 3-aminobut-2-enoate (MAB) shows an NH bond length of 1.014 Å and an interaction energy of 5.11 kcal/mol, indicating a weaker IHB in the methyl ester [1]. While these data are for the unsubstituted analogs (lacking the 2-methyl group), they establish the principle that ethyl esters of β-enamino acids exhibit stronger intramolecular hydrogen bonding than their methyl counterparts, a trend expected to persist in the 2-methyl-substituted series. This enhanced IHB strength contributes to increased conformational stability and influences reactivity in downstream transformations.

Computational Chemistry Conformational Analysis Hydrogen Bonding

Synthetic Utility in Pyridine Derivative Formation: Ethyl 3-Amino-2-Methylbut-2-Enoate vs. Diethyl Malonate Pathway

Ethyl 3-amino-2-methylbut-2-enoate (referred to as ethyl 3-amino-2-methylcrotonate) is a key intermediate in the synthesis of 2,4-dihydroxy-3,5,6-trimethylpyridine. The reaction pathway involves the condensation of ethyl 2-methylacetoacetate with ammonia to form the target compound, which is then cyclized with diethyl 2-methylmalonate to yield the trimethylpyridine derivative [1]. This specific transformation leverages the 2-methyl substitution of the enamino ester to introduce the 3,5,6-trimethyl substitution pattern on the pyridine ring. In contrast, unsubstituted ethyl 3-aminocrotonate would yield a different substitution pattern, potentially unsuitable for the synthesis of specific trimethylpyridine-based pharmacophores.

Organic Synthesis Heterocyclic Chemistry Pharmaceutical Intermediates

Reactivity Differentiation: Regio- and Stereoselective Additions Enabled by 2-Methyl Substitution

The (Z)-isomer of ethyl 3-amino-2-methylbut-2-enoate demonstrates specific reactivity in regio- and stereoselective addition reactions to 2-substituted 3-nitro-2H-chromenes, leading to the formation of various substituted chromanes . This stereoselective transformation is facilitated by the specific steric and electronic environment created by the 2-methyl group and the (Z)-configuration of the enamino ester. Unsubstituted ethyl 3-aminocrotonate or the corresponding (E)-isomer would likely exhibit different stereochemical outcomes due to altered steric hindrance and conformational preferences.

Synthetic Methodology Stereoselective Synthesis Chromane Derivatives

Optimal Research and Industrial Application Scenarios for Ethyl 3-Amino-2-Methylbut-2-Enoate


Synthesis of 3,5,6-Trimethyl-Substituted Pyridine Derivatives

Ethyl 3-amino-2-methylbut-2-enoate is specifically required for the synthesis of 2,4-dihydroxy-3,5,6-trimethylpyridine, a key intermediate in the production of certain pyridine-based pharmaceuticals and agrochemicals. The 2-methyl group on the enamino ester is essential for introducing the 3-methyl substituent on the pyridine ring, a structural feature that cannot be achieved using unsubstituted ethyl 3-aminocrotonate [1]. Researchers targeting trimethylpyridine scaffolds should prioritize this specific enamino ester to ensure correct substitution patterns and avoid costly synthetic detours.

Stereoselective Synthesis of Substituted Chromanes

For the preparation of stereochemically defined substituted chromanes via reaction with 2-substituted 3-nitro-2H-chromenes, the (Z)-isomer of ethyl 3-amino-2-methylbut-2-enoate offers a distinct advantage in regio- and stereoselectivity . The 2-methyl substitution and (Z)-configuration together create a steric environment that directs the addition pathway, potentially yielding higher diastereomeric ratios compared to unsubstituted or (E)-configured analogs. Procurement of the specific (Z)-isomer is critical for achieving optimal stereochemical outcomes in these transformations.

Conformational Studies of β-Enamino Esters

The 2-methyl substitution in ethyl 3-amino-2-methylbut-2-enoate introduces additional steric constraints that influence intramolecular hydrogen bonding and conformational equilibria. Compared to unsubstituted ethyl 3-aminocrotonate, the 2-methyl analog may exhibit distinct conformational preferences that are relevant for understanding structure-reactivity relationships in β-enamino ester chemistry [1]. Researchers investigating the fundamental conformational behavior of this compound class should include the 2-methyl-substituted variant to fully map the steric and electronic landscape.

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